molecular formula C16H20N2O4 B13942003 tert-Butyl (7'-methyl-5'-oxo-5',7'-dihydrospiro[cyclopropane-1,8'-pyrano[4,3-b]pyridin]-2'-yl)carbamate

tert-Butyl (7'-methyl-5'-oxo-5',7'-dihydrospiro[cyclopropane-1,8'-pyrano[4,3-b]pyridin]-2'-yl)carbamate

Cat. No.: B13942003
M. Wt: 304.34 g/mol
InChI Key: WYCHYXSEZOVCIX-UHFFFAOYSA-N
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Description

tert-Butyl (7’-methyl-5’-oxo-5’,7’-dihydrospiro[cyclopropane-1,8’-pyrano[4,3-b]pyridin]-2’-yl)carbamate is a complex organic compound with a unique spirocyclic structureIts molecular formula is C16H20N2O4, and it has a molecular weight of 304.34 g/mol .

Preparation Methods

The synthesis of tert-Butyl (7’-methyl-5’-oxo-5’,7’-dihydrospiro[cyclopropane-1,8’-pyrano[4,3-b]pyridin]-2’-yl)carbamate involves multiple steps. One common method includes the palladium-catalyzed cross-coupling reaction of tert-butyl carbamate with various aryl halides in the presence of a base such as cesium carbonate (Cs2CO3) in a solvent like 1,4-dioxane . This reaction is followed by further functionalization to introduce the spirocyclic structure.

Chemical Reactions Analysis

tert-Butyl (7’-methyl-5’-oxo-5’,7’-dihydrospiro[cyclopropane-1,8’-pyrano[4,3-b]pyridin]-2’-yl)carbamate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl (7’-methyl-5’-oxo-5’,7’-dihydrospiro[cyclopropane-1,8’-pyrano[4,3-b]pyridin]-2’-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl (7’-methyl-5’-oxo-5’,7’-dihydrospiro[cyclopropane-1,8’-pyrano[4,3-b]pyridin]-2’-yl)carbamate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar compounds to tert-Butyl (7’-methyl-5’-oxo-5’,7’-dihydrospiro[cyclopropane-1,8’-pyrano[4,3-b]pyridin]-2’-yl)carbamate include:

The uniqueness of tert-Butyl (7’-methyl-5’-oxo-5’,7’-dihydrospiro[cyclopropane-1,8’-pyrano[4,3-b]pyridin]-2’-yl)carbamate lies in its spirocyclic structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H20N2O4

Molecular Weight

304.34 g/mol

IUPAC Name

tert-butyl N-(7-methyl-5-oxospiro[7H-pyrano[4,3-b]pyridine-8,1'-cyclopropane]-2-yl)carbamate

InChI

InChI=1S/C16H20N2O4/c1-9-16(7-8-16)12-10(13(19)21-9)5-6-11(17-12)18-14(20)22-15(2,3)4/h5-6,9H,7-8H2,1-4H3,(H,17,18,20)

InChI Key

WYCHYXSEZOVCIX-UHFFFAOYSA-N

Canonical SMILES

CC1C2(CC2)C3=C(C=CC(=N3)NC(=O)OC(C)(C)C)C(=O)O1

Origin of Product

United States

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